molecular formula C13H13N5 B12616631 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole CAS No. 896124-55-3

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole

Cat. No.: B12616631
CAS No.: 896124-55-3
M. Wt: 239.28 g/mol
InChI Key: RPYXQOQJXJIWFE-UHFFFAOYSA-N
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Description

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-benzimidazole with 5,6-dimethyl-1,2,4-triazine-3-carboxylic acid or its derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design and development.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid
  • N-(5,6-dimethyl-1,2,4-triazin-3-yl)-N’-phenylurea
  • 5-[1-(5,6-Dimethyl-1,2,4-triazin-3-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole

Uniqueness

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern and the combination of the benzimidazole and triazine rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

896124-55-3

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

1-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-methylbenzimidazole

InChI

InChI=1S/C13H13N5/c1-8-9(2)16-17-13(14-8)18-10(3)15-11-6-4-5-7-12(11)18/h4-7H,1-3H3

InChI Key

RPYXQOQJXJIWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)N2C(=NC3=CC=CC=C32)C)C

Origin of Product

United States

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